8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride (CIPQC) is a quinoline-based compound that has gained attention in the scientific community due to its potential as a versatile reagent in organic synthesis. CIPQC has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Structural Analysis
- Efficient Synthesis of Quinolines : A highly efficient one-pot synthesis method for 2-chloro-3-substituted quinolines has been developed, involving tetrabutylammonium chloride-triggered 6-endo cyclization of o-alkynylisocyanobenzenes (Liu et al., 2009).
- NMR Spectroscopic Studies : Nuclear magnetic resonance (NMR) spectroscopy has been used to study the interaction between ammonium chloride and chloroquine, a compound structurally similar to 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carbonyl chloride (Kosugi et al., 1990).
- Crystal Structure Analysis : The crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide, a compound related to the quinoline family, has been studied, providing insights into the structural aspects of similar quinoline derivatives (Polo-Cuadrado et al., 2021).
Chemical Transformations and Biological Applications
- Transformations of Quinoline Derivatives : Chemical transformations of quinoline derivatives have been explored, including N-furoylation and N-allylation, indicating the versatility of quinolines in synthesizing compounds with potential biological activity (Méndez et al., 2001).
- Synthesis of Anti-Inflammatory Agents : Quinoline derivatives have shown significant anti-inflammatory activity, suggesting their potential in pharmaceutical applications (Gupta & Mishra, 2016).
- Catalyst System for Carbonylation : A catalyst system involving quinoline derivatives has been used for the efficient synthesis of 2‐arylpropionic acids, highlighting the role of quinolines in catalysis (Seayad et al., 1999).
Helical Structures and Conformational Studies
- Design of Helical Structures : Oligoamides of quinoline-derived compounds have been synthesized, and their helical structures characterized, showcasing the potential of quinolines in designing novel molecular architectures (Jiang et al., 2003).
- Antimicrobial and Anticancer Agents : Quinoline-based azetidinones have been synthesized and evaluated for their antimicrobial and anticancer activities, emphasizing the therapeutic potential of quinoline derivatives (Kayarmar et al., 2017).
properties
IUPAC Name |
8-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-12(2)10-13-6-8-14(9-7-13)18-11-16(20(22)24)15-4-3-5-17(21)19(15)23-18/h3-9,11-12H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBGXTAHSJPQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165577 | |
Record name | 8-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160256-33-6 | |
Record name | 8-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701165577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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